Tetrabromothiophene
Overview
Description
Tetrabromothiophene, with the chemical formula C₄Br₄S, is a fully brominated thiophene derivative. It is a heterocyclic compound where the thiophene ring is substituted with four bromine atoms. This compound is known for its applications in the synthesis of conjugated semiconductors, organic electronics, and as an intermediate in various chemical reactions .
Mechanism of Action
Target of Action
Tetrabromothiophene is a fully brominated thiophene . It is primarily used as a building block in the synthesis of thiophene and fused thiophene derivatives . These derivatives are used in the construction of further conjugated semiconductors in applications of organic electronics, such as polymer solar cells and organic field-effect transistors .
Mode of Action
The interaction of this compound with its targets involves the creation of highly charged molecular species by sequential multiphoton ionization from bromine 3d orbitals . This process is initiated by the selective soft X-ray ionization of three elements – C, S, and Br – leading to the formation of dicationic states by Auger decay .
Biochemical Pathways
It is known that the compound plays a role in the construction of further conjugated semiconductors as thiophene, fused thiophene, or poly-fused thiophene structures . These structures are used in applications of organic electronics .
Result of Action
The molecular and cellular effects of this compound’s action involve the formation of dicationic states by Auger decay . Observations suggest that the ejection of neutral bromine atoms as the first step of deferred charge separation is a prevailing feature in dicationic dissociation .
Action Environment
It is known that the compound’s photodynamics can be initiated by the selective soft x-ray ionization of three elements , suggesting that light exposure could potentially influence its action.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrabromothiophene can be synthesized through the bromination of thiophene. The process involves the reaction of thiophene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in a solvent like carbon tetrachloride or chloroform at room temperature. The bromination proceeds through electrophilic substitution, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled addition of bromine to thiophene in a reactor, with continuous monitoring of reaction conditions to ensure complete bromination. The product is then purified through recrystallization or distillation to obtain high-purity this compound .
Types of Reactions:
Common Reagents and Conditions:
Hydrodebromination: Palladium on carbon (Pd/C), hydrogen gas, dimethylformamide (DMF) as solvent, and triethylamine as an alkaline agent.
Cross-Coupling: Grignard reagents (e.g., cyclohexylmagnesium bromide), transition metal catalysts (e.g., nickel, palladium), and additives like lithium chloride.
Major Products:
Hydrodebromination: 3,4-Dibromothiophene.
Cross-Coupling: Various alkylated or arylated thiophene derivatives.
Scientific Research Applications
Tetrabromothiophene is extensively used in scientific research due to its unique properties:
Organic Electronics: It is a key building block in the synthesis of conjugated polymers used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Fluorescent Sensors: this compound-derived polymer dots exhibit deep-blue luminescence and high sensitivity to iron ions, making them useful in the development of fluorescent sensors.
Catalysis: It serves as a precursor in the synthesis of various catalysts used in chemical reactions.
Comparison with Similar Compounds
3,4-Dibromothiophene: A partially brominated thiophene derivative used in similar applications but with different reactivity and properties.
Tetrachlorothiophene: A chlorinated analog of tetrabromothiophene with distinct electronic properties and reactivity.
Uniqueness: this compound is unique due to its fully brominated structure, which imparts distinct electronic and photophysical properties. Its ability to form highly conjugated systems makes it particularly valuable in the field of organic electronics and as a precursor for various functional materials .
Properties
IUPAC Name |
2,3,4,5-tetrabromothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Br4S/c5-1-2(6)4(8)9-3(1)7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPWUAFYDNQGNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=C1Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Br4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40192695 | |
Record name | Tetrabromothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40192695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3958-03-0 | |
Record name | Tetrabromothiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3958-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrabromothiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003958030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrabromothiophene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65427 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tetrabromothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40192695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrabromothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.414 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tetrabromothiophene?
A1: this compound has a molecular formula of C4Br4S and a molecular weight of 399.7 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, studies have investigated the vibrational spectrum of this compound using ab initio calculations and compared it to experimental solid-phase Raman spectra. [] Additionally, research has explored the structure of this compound using gas-phase electron diffraction and high-level quantum chemical calculations. []
Q3: What are some methods for synthesizing this compound?
A3: this compound can be synthesized by reacting thiophene with liquid bromine. [] Another approach involves the reaction of 2-bromothiophene with sodium acetylide in liquid ammonia. []
Q4: How does this compound react in Friedel-Crafts acylation reactions?
A4: Friedel-Crafts acylation of this compound with various acyl chlorides in the presence of anhydrous aluminium trichloride results in a mixture of acyl derivatives and this compound. The reaction mechanism suggests the formation of bromine cations as intermediates. []
Q5: Can this compound be selectively debrominated?
A5: Yes, electrochemical reduction allows for the selective removal of bromine atoms from this compound. This method enables the synthesis of 2,3,4-tribromothiophene, 3,4-dibromothiophene, and 3-bromothiophene by controlling the reduction potential. [] Additionally, catalytic hydrodebromination using a palladium catalyst with hydrogen gas can selectively produce 3,4-dibromothiophene from this compound. []
Q6: Does this compound have any catalytic applications?
A7: While this compound itself is not a catalyst, it serves as a valuable precursor for synthesizing various thiophene derivatives. These derivatives often find applications in materials science, particularly as components in organic electronic materials. []
Q7: How stable is this compound under various conditions?
A8: The stability of this compound can vary depending on the specific conditions. For instance, it undergoes electrochemical reduction and can be selectively debrominated. [] It's essential to consider the intended application and potential reactivity when working with this compound.
Q8: Are there studies on the solubility of this compound?
A9: Yes, researchers have investigated the solubility of 2,3,4,5-tetrabromothiophene in various solvents and binary solvent mixtures. These studies provide valuable information for understanding its behavior in different environments. [, , ]
Q9: Have computational methods been used to study this compound?
A10: Yes, computational chemistry has been employed to study the structure and vibrational spectrum of this compound. [, ] These studies contribute to a deeper understanding of the compound's properties and behavior.
Q10: What are the main applications of this compound?
A10: this compound serves as a versatile building block in organic synthesis, particularly for preparing diverse thiophene derivatives. These derivatives find applications in various fields, including materials science and organic electronics.
Q11: Are there any notable research findings related to this compound?
A12: Research has revealed interesting insights into the reactivity and properties of this compound. For instance, studies on its regioselective palladium-catalyzed cross-coupling reactions and metal-halide exchange reactions have broadened its synthetic utility. [, , , ] Additionally, its use in preparing a star-shaped supercrowded 2,3,4,5-tetraferrocenylthiophene has garnered attention in materials science. []
Q12: How does this compound contribute to the development of organic electronic materials?
A13: this compound serves as a key starting material for synthesizing various thiophene-based monomers and polymers, which are essential components in organic electronic materials. These materials have potential applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). []
Q13: What are the specific advantages of using this compound as a starting material for organic electronic materials?
A14: this compound's four bromine atoms allow for versatile functionalization through various coupling reactions, enabling the fine-tuning of the electronic and optical properties of the resulting materials. [, , , ] Additionally, the planar structure of thiophene and its derivatives facilitates close packing in the solid state, which is beneficial for charge transport in organic electronic devices. []
Q14: Are there any specific examples of thiophene-based materials derived from this compound used in organic electronic devices?
A15: One example is the use of this compound in the synthesis of 3,4-ethylenedioxythiophene (EDOT) derivatives, which are widely studied for their applications in organic electronic materials. [] Additionally, this compound serves as a precursor for synthesizing thieno[3,2-b:4,5-b']diindoles and benzothieno[3,2-b]indoles, which are promising materials for organic field-effect transistors (OFETs). []
Q15: How do structural modifications of this compound affect its reactivity?
A16: The presence and position of bromine atoms significantly influence the reactivity of this compound. For instance, α-bromine atoms are more susceptible to reduction than β-bromine atoms. [] Furthermore, the steric hindrance imposed by bromine atoms can direct the regioselectivity of reactions. [, ]
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